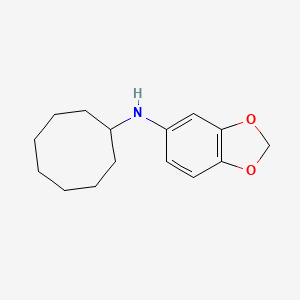

N-cyclooctyl-2H-1,3-benzodioxol-5-amine

カタログ番号 B2658746

CAS番号:

416883-18-6

分子量: 247.338

InChIキー: KFTLUFBBWKVTLZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-cyclooctyl-2H-1,3-benzodioxol-5-amine” is a chemical compound with the molecular formula C15H21NO2 . It is a reference standard supplied by various manufacturers .

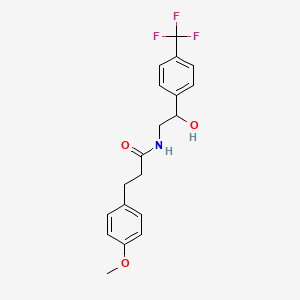

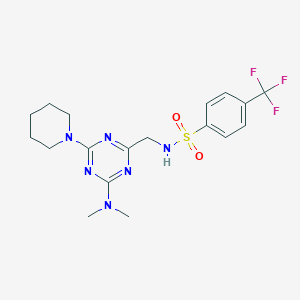

Molecular Structure Analysis

The molecular structure of “N-cyclooctyl-2H-1,3-benzodioxol-5-amine” consists of a benzodioxol group attached to an amine group via a cyclooctyl chain . The molecular weight of the compound is 247.338 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclooctyl-2H-1,3-benzodioxol-5-amine” such as melting point, boiling point, and density are not explicitly mentioned in the sources I found .科学的研究の応用

Cycloaddition Reactions

- Scope and Regioselectivity of Ruthenium-Catalyzed Cycloadditions : A study explored the [3 + 2]-cycloadditions of alkyl azides with internal alkynes, leading to trisubstituted-1,2,3-triazoles. This reaction, facilitated by a ruthenium catalyst, highlights the potential use of N-cyclooctyl-2H-1,3-benzodioxol-5-amine in similar cycloaddition processes (Majireck & Weinreb, 2006).

Amide Formation

- Amide Formation via Carbodiimide in Aqueous Media : Research into the mechanism of amide formation using carbodiimide in aqueous media may be relevant. This process involves the reaction between carboxylic acid and amine, potentially applicable to N-cyclooctyl-2H-1,3-benzodioxol-5-amine (Nakajima & Ikada, 1995).

Synthesis of Hindered N-Methylated Tetrapeptide

- Solution-Phase Synthesis Using Bts-Protected Amino Acid Chlorides : This research involved the synthesis of a hindered cyclosporin tetrapeptide subunit using Bts-protected amino acid chlorides. This process, involving N-methylation and N-acylation steps, could be relevant for synthesizing complex peptides including N-cyclooctyl-2H-1,3-benzodioxol-5-amine (Vedejs & Kongkittingam, 2000).

Synthesis and Application in Medicine

- Antimicrobial and Cytotoxic Activity of Novel Derivatives : A study focused on the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, which demonstrated significant antimicrobial and cytotoxic activities. This suggests potential medicinal applications for similar compounds, including N-cyclooctyl-2H-1,3-benzodioxol-5-amine (Noolvi et al., 2014).

Catalysis in Chemical Synthesis

- Catalytic Activity of Ru/Nb2O5 for Ketone Reductive Amination : A study reported the use of Ru/Nb2O5 catalysts in the reductive amination of cyclopentanone, demonstrating high yield and stability. This process is crucial in synthesizing amines, potentially including N-cyclooctyl-2H-1,3-benzodioxol-5-amine (Guo et al., 2019).

Advanced Organic Synthesis Techniques

- Intramolecular Hydroamination with Primary and Secondary Amines : This research presented the use of [Ir(COD)Cl]2 as a catalyst for intramolecular addition of primary and secondary amines to unactivated olefins. Such methods could be applied to the synthesis and modification of N-cyclooctyl-2H-1,3-benzodioxol-5-amine (Hesp et al., 2010).

Safety and Hazards

特性

IUPAC Name |

N-cyclooctyl-1,3-benzodioxol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-4-6-12(7-5-3-1)16-13-8-9-14-15(10-13)18-11-17-14/h8-10,12,16H,1-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTLUFBBWKVTLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2658666.png)

![8-chloro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2658668.png)

![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B2658669.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile](/img/structure/B2658672.png)

![N-[2-(cyclopentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2658675.png)